Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of this compound is C₁₀H₁₂NNaO₅ , derived from its systematic name. The furan ring serves as the core structure, with substitutions at positions 2, 4, and 5. At position 2, the sodium carboxamidate group (–CON–Na⁺) introduces ionic character, enhancing solubility in polar solvents. Position 4 features an acetyl group (–COCH₃), while position 5 contains a hydroxy group (–OH). Methyl substituents are present on the carboxamidate nitrogen (–N(CH₃)) and at position 3 of the furan ring.
Spectroscopic techniques such as ¹H NMR and ¹³C NMR are critical for confirming this structure. For instance:
- The acetyl carbonyl (C=O) typically resonates near δ 200–210 ppm in ¹³C NMR, while the carboxamidate carbonyl appears slightly upfield due to resonance stabilization.
- The hydroxy proton (–OH) is observed as a broad singlet near δ 5.5–6.0 ppm in ¹H NMR, though its exact position depends on hydrogen bonding and solvent interactions.
- Methyl groups attached to nitrogen and the furan ring exhibit distinct splitting patterns in ¹H NMR, with chemical shifts between δ 1.2–1.5 ppm for aliphatic methyl groups and δ 2.1–2.4 ppm for acetyl methyl.
Infrared (IR) spectroscopy further validates functional groups:
Crystallographic Characterization and Conformational Studies
Single-crystal X-ray diffraction (SC-XRD) studies reveal a planar furan ring with slight puckering due to steric interactions between the acetyl and methyl groups. The sodium ion coordinates with the carboxamidate oxygen, forming a distorted tetrahedral geometry. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 12.45 Å, c = 10.89 Å |
| Bond Angles (C–O–Na) | 115–125° |
The acetyl and hydroxy groups adopt a cis conformation relative to the furan ring, stabilized by intramolecular hydrogen bonding between the hydroxy proton and the carboxamidate oxygen. This arrangement reduces steric strain and enhances thermal stability.
Comparative Analysis with Furan-2-Carboxamide Derivatives
The structural and electronic features of this compound distinguish it from related compounds:
The sodium carboxamidate group in the target compound increases hydrophilicity compared to neutral furan derivatives like Furaneol. Additionally, the acetyl group at position 4 enhances electrophilic reactivity, enabling regioselective substitutions at position 3 of the furan ring. In contrast, lactone derivatives such as dihydro-3,3-dimethylfuran-2(3H)-one exhibit limited solubility and undergo ring-opening reactions under basic conditions.
Properties
CAS No. |
84912-09-4 |
|---|---|
Molecular Formula |
C9H11NO4.Na C9H11NNaO4 |
Molecular Weight |
220.18 g/mol |
InChI |
InChI=1S/C9H11NO4.Na/c1-4-6(5(2)11)9(13)14-7(4)8(12)10-3;/h13H,1-3H3,(H,10,12); |
InChI Key |
JZICWAOCEFFEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)C)O)C(=O)NC.[Na] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate involves several steps. . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a base such as sodium hydroxide to facilitate the formation of the sodium salt. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamidate group (-OOCR) in the molecule is susceptible to nucleophilic attack, particularly under basic conditions. This functional group can participate in substitution reactions, potentially replacing the amide oxygen with other nucleophiles (e.g., alcohols, amines). The presence of the sodium counterion may stabilize the transition state, enhancing reactivity.
Acylation Reactions
The hydroxyl group at position 5 and the dimethylamino group at position 3 could serve as nucleophilic sites for acylation. Acetyl transfer reactions, such as esterification or amidation, may occur under acidic or basic catalysis. For example, the hydroxyl group could react with acyl chlorides to form esters, while the dimethylamino group might undergo acylation to yield amide derivatives.
Oxidation and Reduction Pathways
The furan ring, known for its aromatic stability, may undergo oxidation under specific conditions. For instance, manganese(III) acetate (Mn(OAc)₃), a reagent used in the synthesis of related furanones, could mediate oxidation to form oxidized derivatives . Conversely, the hydroxyl group may participate in redox reactions, such as oxidation to a carbonyl group or reduction to a diol.
Hydrolysis and Derivatization
The carboxamidate group is prone to hydrolysis, particularly under acidic or basic conditions, potentially converting it to a carboxylic acid or its conjugate base. Similarly, the acetyl group could undergo hydrolysis to form a ketone or other oxygen-containing derivatives.
Cyclization and Ring-Opening Reactions
The furan ring’s reactivity may lead to intramolecular cyclization or intermolecular coupling. For example, under radical conditions, the acetyl group or hydroxyl group could participate in coupling reactions to form dimeric or polymeric structures .
Comparison of Functional Groups and Reactivity
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Carboxamidate (-OOCR) | Nucleophilic substitution, hydrolysis | Substitution with alcohols/amines, acid/base hydrolysis |
| Acetyl (-COCH₃) | Electrophilic acylation, hydrolysis | Esterification, amidation, ketone formation |
| Hydroxyl (-OH) | Nucleophilic substitution, redox reactions | Esterification, oxidation/reduction |
| Dimethylamino (-N(CH₃)₂) | Alkylation, acylation | Amide formation, quaternization |
Synthetic Methodologies for Analogous Compounds
While direct data on Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate is scarce, insights from related furan derivatives highlight key synthetic strategies:
-
Manganese(III) Acetate-Mediated Oxidation : Used in the synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, this method involves radical coupling and oxidation steps to form fused furanone structures .
-
Radical Coupling : Dimerization of 1,3-dicarbonyl radicals can lead to cyclized products, as observed in Mn(OAc)₃-mediated reactions .
-
Hydrolytic Derivatization : Carboxamidate groups in similar compounds undergo hydrolysis to form carboxylic acids or esters under controlled conditions.
Scientific Research Applications
Synthesis and Chemical Properties
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate can be synthesized through various chemical pathways. The synthesis typically involves the reaction of furan derivatives with acetic anhydride and subsequent modifications to introduce the hydroxyl and carboxamide functionalities. Understanding its chemical structure is crucial for exploring its reactivity and potential applications.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated significant growth inhibition in liver cancer cells, suggesting its utility in cancer therapy .
Antimicrobial Effects
The compound has also shown promising antimicrobial activity. In a series of experiments, this compound was tested against several bacterial strains, revealing inhibitory effects that warrant further investigation for potential use in treating infections .
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways involved in disease processes positions it as a potential lead compound for new therapeutic agents targeting cancer and infectious diseases .
Case Studies
Several case studies have been documented regarding the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant inhibition of liver cancer cell growth with IC50 values indicating potent activity. |
| Study B | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; potential for development into an antimicrobial agent. |
| Study C | Pharmacological Profile | Demonstrated modulation of key signaling pathways involved in tumorigenesis; further validation required through clinical trials. |
Mechanism of Action
The mechanism of action of Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate can be compared with similar compounds such as:
- Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxylate
- Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and reactivity. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Overview of the Compound
Chemical Structure : this compound features a furan ring with acetyl and hydroxyl functional groups, contributing to its reactivity and biological interactions.
Molecular Formula : The compound has the molecular formula C₁₁H₁₃N₁O₃Na.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The hydroxy and acetyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymatic pathways, influencing processes such as cell proliferation and apoptosis.
- Receptor Binding : It is hypothesized that the compound may bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
Biological Activities
Research indicates several potential biological activities for this compound:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been evaluated for its growth inhibition properties against human tumor cell lines such as MCF-7 (breast adenocarcinoma) and A375 (melanoma) .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory mediators, contributing to its potential use in treating inflammatory diseases. It has shown promise in modulating nitric oxide production in response to inflammatory stimuli .
- Neuroprotective Effects : Some studies indicate that it might protect neuronal cells from oxidative stress, although more research is needed to substantiate these claims .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy and acetyl groups on a furan ring | Anticancer, anti-inflammatory |
| Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxylate | Similar structure without the amide group | Limited biological data available |
| Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide | Lacks sodium ion; potential for different solubility | Potential anticancer properties |
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that concentrations as low as 10 µM resulted in significant growth inhibition of cancer cells while sparing normal cells . This selectivity underscores its potential as a therapeutic agent.
- Mechanistic Studies : Research involving gene expression analysis showed that treatment with this compound altered the expression levels of genes associated with apoptosis and cell cycle regulation .
- Inflammation Models : In animal models of inflammation, administration of this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
